4-[4-(4-fluorophenyl)piperazino]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-oxobutanamide
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Overview
Description
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-oxobutanamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an indole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-oxobutanamide typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl group. The indole moiety is then attached through a series of reactions that may include nucleophilic substitution and condensation reactions. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The carbonyl group in the oxobutanamide can be reduced to form alcohol derivatives.
Scientific Research Applications
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-oxobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-oxobutanamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and piperazine-based molecules. For example:
4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: This compound shares the piperazine and fluorophenyl groups but has a different core structure.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperazine ring but differs in its substitution pattern and core structure
The uniqueness of 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-oxobutanamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C25H29FN4O3 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(4-methoxyindol-1-yl)ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C25H29FN4O3/c1-33-23-4-2-3-22-21(23)11-13-29(22)14-12-27-24(31)9-10-25(32)30-17-15-28(16-18-30)20-7-5-19(26)6-8-20/h2-8,11,13H,9-10,12,14-18H2,1H3,(H,27,31) |
InChI Key |
MLFUQTFPEHQXOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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